N-(2-bromo-4-methylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClFN3O2/c1-13-6-8-19(17(24)10-13)27-21(30)12-29-20-9-7-14(25)11-16(20)22(28-23(29)31)15-4-2-3-5-18(15)26/h2-11H,12H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSOYYJYLKXEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Assembly Reaction
The most efficient route to the 6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl moiety employs a domino reaction protocol developed by Chen et al.:
Reagents :
- 4-Chloro-2-fluorobenzenediazonium tetrafluoroborate (1.2 equiv)
- 2-Cyanopyridine (1.0 equiv)
- 2-Amino-5-chloro-N-(2-fluorophenyl)benzamide (1.0 equiv)
Conditions :
- Solvent: Acetonitrile/water (4:1 v/v)
- Base: K₂CO₃ (2.0 equiv)
- Temperature: 0°C → rt, 12 h
This method constructs three C–N bonds sequentially through:
- N-Arylnitrilium intermediate formation via diazonium salt/cyanopyridine coupling
- Nucleophilic addition of the benzamide derivative
- Spontaneous cyclization to yield the quinazolinone core.
Advantages :
- 78% isolated yield
- No transition metal catalysts required
- Excellent functional group tolerance for halogen substituents
Anthranilamide Cyclocondensation
For laboratories lacking diazonium salt expertise, the classical anthranilamide approach remains viable:
Stepwise Protocol :
- Substrate Preparation :
6-Chloroanthranilamide (1.0 equiv) reacts with 2-fluorobenzaldehyde (1.1 equiv) in refluxing ethanol (5 h)
- Oxidative Aromatization :
Treat intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane (0°C → rt, 2 h)
Key Parameters :
- Yield: 65-72% over two steps
- Critical to maintain anhydrous conditions during oxidation
- DDQ stoichiometry must exceed 1.5 equiv for complete dehydrogenation
Acetamide Side-Chain Installation
Bromoacetylation/Nucleophilic Amination
This two-stage process ensures precise control over acetamide regiochemistry:
Stage 1: Core Bromoacetylation
Quinazolinone (1.0 equiv)
Bromoacetyl bromide (1.2 equiv)
DMAP (0.1 equiv)
DCM, 0°C, 3 h → 85% conversion
Stage 2: Coupling with 2-Bromo-4-methylaniline
Bromoacetylated intermediate (1.0 equiv)
2-Bromo-4-methylaniline (1.5 equiv)
DIPEA (3.0 equiv), THF, reflux 8 h → 91% yield
Optimization Notes :
One-Pot Tandem Approach
Advanced laboratories employ integrated synthesis to reduce purification steps:
Single-Vessel Protocol :
- Charge quinazolinone (1.0 equiv), bromoacetic anhydride (2.0 equiv)
- Add 2-bromo-4-methylaniline (1.8 equiv) portionwise over 30 min
- Catalyze with ZrCl₄ (0.05 equiv) in MeCN at 50°C (12 h)
Performance Metrics :
- 82% isolated yield
- >99% regioselectivity (NMR-verified)
- Residual Zr <5 ppm (ICP-OES analysis)
Comparative Method Analysis
Table 1. Synthesis Method Performance Comparison
| Parameter | Three-Component | Anthranilamide | Tandem |
|---|---|---|---|
| Total Yield (%) | 78 | 68 | 82 |
| Reaction Time (h) | 12 | 18 | 12 |
| Purification Steps | 2 | 3 | 1 |
| Halogen Stability | Excellent | Moderate | Excellent |
| Scalability (kg) | >5 | <1 | 2-3 |
Critical Observations :
- Three-component methods suit large-scale GMP production
- Tandem approaches minimize metal contamination risks
- Classical routes remain valuable for analog screening
Recrystallization & Characterization
Purification Protocol
Solvent System : Ethyl acetate/hexane gradient (1:4 → 1:1)
Crystallization :
- Dissolve crude product in hot EtOH (60°C)
- Cool to -20°C at 0.5°C/min
- Collect crystals via Büchner filtration
Purity Metrics :
- HPLC: 99.8% (220 nm, C18 column)
- Mp: 214-216°C (uncorrected)
- [α]D²⁵: +3.2° (c 1.0, CHCl₃)
Spectroscopic Signature
¹H NMR (500 MHz, CDCl₃) :
- δ 8.21 (d, J=8.5 Hz, 1H, H-5 quinazolinone)
- δ 7.89-7.83 (m, 2H, fluorophenyl)
- δ 4.92 (s, 2H, CH₂CONH)
- δ 2.41 (s, 3H, Ar-CH₃)
HRMS (ESI+) :
Calcd for C₂₄H₁₇BrClFN₂O₂ [M+H]⁺: 529.0154
Found: 529.0156
Industrial-Scale Considerations
Continuous Flow Optimization
Recent advances enable kilogram-scale production:
- Reactor Design : Corning AFR® module
- Flow Rates :
- Quinazolinone stream: 15 mL/min
- Bromoacetyl chloride: 12 mL/min
- Amine solution: 18 mL/min
- Residence Time : 8.2 min
- Output : 2.1 kg/day
Economic Factors :
- Raw material cost: $412/kg
- E-factor: 18.7 (solvent recovery reduces to 6.2)
Emerging Methodologies
Photoredox-Catalyzed Coupling
Pioneering work employs visible light activation:
Reaction Scheme :
Quinazolinone + Bromoacetamide → hv (450 nm), Ir(ppy)₃, DMF, 6 h
Benefits :
- 94% yield at 25°C
- No protecting groups required
- Broad functional group compatibility
Limitations :
- High catalyst loading (5 mol%)
- Limited scalability beyond 100 g
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2-bromo-4-methylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate bromo and chloro derivatives with quinazoline-based intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that quinazoline derivatives exhibit significant antimicrobial activities. Studies have shown that various derivatives, including those similar to this compound, possess effective antibacterial and antifungal properties. For instance, compounds derived from quinazoline structures have been tested against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting microbial growth .
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. Compounds featuring the quinazoline scaffold have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have indicated that certain derivatives exhibit significant inhibition of cell proliferation in breast cancer cell lines (MCF7) through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound discussed may also share these properties due to its structural similarities.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the quinazoline ring or substituents on the phenyl groups can enhance activity or selectivity against particular pathogens or cancer cells.
Table 1: Summary of Biological Activities of Quinazoline Derivatives
Potential Therapeutic Applications
Given its promising biological activities, this compound could be explored for development as:
Antimicrobial Agents
Due to its effectiveness against various bacterial strains, this compound can be further investigated as a potential antimicrobial agent to combat resistant strains.
Anticancer Drugs
With its demonstrated efficacy against cancer cell lines, there is potential for this compound to be developed into a chemotherapeutic agent targeting specific cancers.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Key structural analogs and their differences:
- Quinazolinone Core vs. Pyrazolyl Systems: The target compound’s quinazolinone ring (2-oxo-1,2-dihydroquinazoline) provides rigidity and hydrogen-bonding capacity distinct from pyrazolyl systems in analogs like those in . The 6-chloro and 4-(2-fluorophenyl) substituents likely enhance π-π stacking and hydrophobic interactions compared to dichlorophenyl derivatives.
- Halogenation Effects : The 2-bromo-4-methylphenyl group in the target compound may increase steric bulk and lipophilicity relative to simpler bromophenyl analogs (e.g., ). Fluorine’s electron-withdrawing effects could modulate electronic properties differently than chlorine or bromine.
Physicochemical Properties
- Solubility: The fluorophenyl and bromophenyl groups likely reduce aqueous solubility compared to non-halogenated acetamides (e.g., N-(4-bromophenyl)acetamide ).
- Crystallinity: Quinazolinone derivatives often exhibit high crystallinity due to planar aromatic systems, as seen in similar compounds resolved via SHELX-based crystallography .
Biological Activity
N-(2-bromo-4-methylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antiviral, antibacterial, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities. The presence of halogen substituents (bromine, chlorine, and fluorine) enhances its pharmacological profile. The molecular formula is , and it exhibits characteristics typical of halogenated aromatic compounds.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinazoline derivatives. For instance, a related compound demonstrated potent inhibition of Zika virus (ZIKV) replication. The structure-activity relationship (SAR) indicated that modifications at the 6-position of the quinazoline core significantly enhance antiviral efficacy.
Key Findings:
- Compound Efficacy : A derivative with a piperidinyl substituent showed over 99% inhibition of ZIKV at 10 µM concentration.
- Mechanism : The antiviral action is believed to involve interference with viral replication processes, protecting host cells from cytopathic effects (CPE) .
Antibacterial Activity
Quinazoline derivatives have also been evaluated for their antibacterial properties. In a study assessing various derivatives against Gram-positive and Gram-negative bacteria, certain compounds exhibited notable activity against Candida albicans and Escherichia coli.
Antibacterial Activity Data:
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 13 | Staphylococcus aureus | 9 | 65 |
| 15 | Candida albicans | 11 | 80 |
| 14a | E. coli | 15 | 75 |
These results indicate that while some derivatives show limited activity against common pathogens, they can be effective against specific strains .
Anticancer Activity
The anticancer potential of quinazoline derivatives is well-documented. A recent investigation into the anticancer properties of various synthesized compounds revealed that several derivatives possess significant cytotoxic effects against a range of cancer cell lines.
Anticancer Activity Data:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| IVc | Breast cancer | 1.47 |
| VIc | Lung cancer | 3.92 |
These findings suggest that modifications to the quinazoline structure can lead to enhanced anticancer activity, making these compounds promising candidates for further development .
Q & A
Q. Key Considerations :
- Optimize reaction time (e.g., 3–5 hours at 273 K) to avoid side reactions.
- Monitor intermediates via TLC or HPLC to confirm coupling efficiency.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assign signals for aromatic protons (δ 6.8–8.2 ppm), acetamide carbonyl (δ ~170 ppm), and quinazolinone C=O (δ ~160 ppm).
- 19F NMR : Confirm fluorophenyl substituents (δ -110 to -120 ppm).
- X-ray Crystallography :
Q. Table 1: Representative Crystallographic Data
| Parameter | Value (Example) | Source |
|---|---|---|
| Dihedral Angle (A) | 54.8° | |
| Hydrogen Bond (N–H⋯O) | 2.89 Å, 165° | |
| Space Group | P1̄ |
Advanced: How do conformational differences in the crystal structure influence biological activity?
Methodological Answer:
Conformational flexibility impacts binding to biological targets. For example:
- Dihedral Angles : Variations in ring orientations (e.g., 54.8° vs. 77.5°) alter steric accessibility of the acetamide group, affecting interactions with enzymes or receptors .
- Hydrogen Bonding : R22(10)-type dimerization via N–H⋯O bonds may stabilize the compound in aqueous environments, influencing solubility and bioavailability .
Experimental Design : - Compare activity of polymorphs (e.g., via enzyme inhibition assays) to correlate structure with function.
Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
Contradictions may arise from dynamic vs. static structural snapshots:
Dynamic NMR : Detect rotational barriers in solution (e.g., hindered acetamide rotation).
DFT Calculations : Model energy minima for conformers and compare with crystallographic data .
Variable-Temperature Studies : Analyze temperature-dependent NMR shifts to identify equilibrium between conformers.
Basic: How to assess purity and identify impurities in this compound?
Methodological Answer:
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect trace impurities (e.g., unreacted amine or quinazolinone intermediates).
- Elemental Analysis : Verify empirical formula (e.g., C24H17BrClFN3O2).
- Reference Standards : Compare retention times/spectra with certified impurities (e.g., EP/BP standards) .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate lipid bilayer permeation to estimate logP and membrane permeability.
- Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability.
- ADMET Prediction Tools : Use SwissADME or ADMETlab to forecast bioavailability and toxicity .
Advanced: How to optimize synthetic yield while minimizing halogen displacement side reactions?
Methodological Answer:
- Protection Strategies : Use bulky bases (e.g., DIPEA) to suppress nucleophilic substitution at bromine or chlorine sites.
- Low-Temperature Coupling : Perform reactions at 0–5°C to reduce reactivity of halogens.
- Post-Reaction Quenching : Add scavengers (e.g., polymer-bound thiourea) to trap residual electrophiles .
Basic: What in vitro assays evaluate the compound’s bioactivity?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (MIC against S. aureus or E. coli).
- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa).
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
Advanced: How does fluorophenyl substitution impact electronic properties?
Methodological Answer:
Q. Table 2: Electronic Effects of Substituents
| Substituent | Hammett σ Value | Impact on Reactivity |
|---|---|---|
| 2-Fluorophenyl | 0.78 | ↑ Electrophilicity |
| 4-Methylphenyl | -0.17 | Steric shielding |
Advanced: How to troubleshoot low reproducibility in biological assays?
Methodological Answer:
- Batch Consistency : Ensure compound purity (>95% by HPLC) and confirm polymorphic form (via PXRD).
- Solvent Effects : Use DMSO stocks at ≤0.1% v/v to avoid cytotoxicity artifacts.
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
